molecular formula C17H20N6O2S B2871536 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 896798-10-0

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2871536
CAS No.: 896798-10-0
M. Wt: 372.45
InChI Key: VLOVOZBDRDGVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-based derivative featuring a sulfanyl-acetamide linker connecting a 4-[(2-methoxyethyl)amino]-substituted quinazoline core to a 3-methyl-1H-pyrazole-5-yl group. Quinazoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting kinases and other enzymes . The 3-methylpyrazole substituent contributes to hydrophobic interactions and metabolic stability . This compound’s design aligns with strategies for kinase inhibitor development, particularly targeting ATP-binding pockets or allosteric sites .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-9-14(23-22-11)20-15(24)10-26-17-19-13-6-4-3-5-12(13)16(21-17)18-7-8-25-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,21)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVOZBDRDGVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the quinazoline or pyrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Analogues

  • IPPQ (2-(3,5-Dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide): IPPQ shares the quinazoline core but replaces the sulfanyl-acetamide linker with a methylacetamide bridge. It targets the CaVα-β protein-protein interaction, demonstrating the role of quinazoline in disrupting large surface interfaces.
  • Belonosudil (2-(3-{4-[(1H-Indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide): Belonosudil incorporates a phenoxy-acetamide linker and an indazolyl group, optimizing ROCK kinase inhibition. Its larger aromatic system (indazole vs. pyrazole) may enhance potency but reduce solubility relative to the target compound’s compact pyrazole .

Sulfanyl-Acetamide Derivatives

  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: These triazole derivatives exhibit anti-exudative activity (e.g., 10 mg/kg dose showing 45–60% inhibition in rat models). The furan and triazole groups confer distinct electronic effects compared to the quinazoline-pyrazole system, suggesting divergent biological targets .
  • 2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide :
    This compound replaces quinazoline with a triazole-pyridine scaffold. Its biphenylacetamide tail enhances hydrophobic binding but may limit cell permeability compared to the target compound’s pyrazole .

Pyrazole-Containing Analogues

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide: This derivative uses a thiazole-pyrazole hybrid structure. The thiazole ring introduces additional hydrogen-bonding sites, but the lack of a sulfanyl linker reduces flexibility .

Pharmacological and Physicochemical Data Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline 2-Methoxyethylamino, sulfanyl-acetamide, pyrazole Kinase inhibition (predicted)
IPPQ Quinazoline 3-Phenylpropylamino, methylacetamide CaVα-β interaction inhibitor
Belonosudil Quinazoline Indazolyl, phenoxy-acetamide ROCK kinase inhibitor
2-((4-Amino-5-(furan-2-yl)triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan, sulfanyl-acetamide Anti-exudative (45–60% inhibition at 10 mg/kg)
2-[(4-Ethyl-5-pyridin-2-yl-triazol-3-yl)sulfanyl]-N-biphenylacetamide Triazole Pyridine, biphenyl Unknown (structural similarity to kinase inhibitors)

Key Observations:

  • Quinazoline vs. Triazole Cores : Quinazoline derivatives generally exhibit higher kinase affinity due to planar aromaticity and hydrogen-bonding capacity, whereas triazole-based compounds prioritize metabolic stability .
  • Sulfanyl Linker Impact: The sulfanyl group in the target compound may facilitate reversible covalent binding or metal coordination, a feature absent in methyl- or phenoxy-linked analogues .
  • Pyrazole vs.

Biological Activity

The compound 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide , often referred to as K297-0299, is a derivative of quinazolin and pyrazole, which have been recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar structural motifs demonstrate potent antifungal and antibacterial activities against various pathogens, including Candida albicans and Cryptococcus neoformans .

Compound Activity Target Pathogen
K297-0299AntifungalCandida albicans
K297-0299AntibacterialStaphylococcus aureus

Antitumor Activity

Quinazoline derivatives are well-documented for their anticancer properties. K297-0299 has been evaluated in various in vitro assays, showing inhibition of cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of kinases involved in cancer progression, particularly those linked to the MAPK signaling pathway .

Case Studies

  • Antifungal Efficacy : A study conducted on various azomethine derivatives demonstrated that compounds with similar structures to K297-0299 exhibited significant antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
  • Antitumor Studies : In a series of assays evaluating the cytotoxic effects of quinazoline derivatives on human cancer cell lines, K297-0299 displayed IC50 values in the low micromolar range, indicating strong antitumor potential .

Mechanistic Insights

The biological activity of K297-0299 can be attributed to its ability to interact with various biological targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.
  • Receptor Binding : Docking studies suggest that K297-0299 can bind effectively to estrogen receptors and other critical targets implicated in cancer biology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.